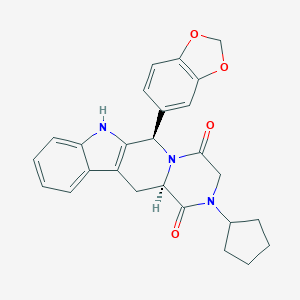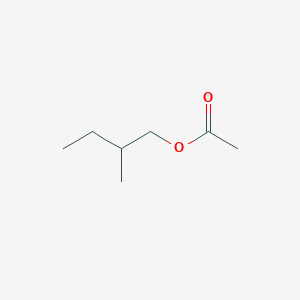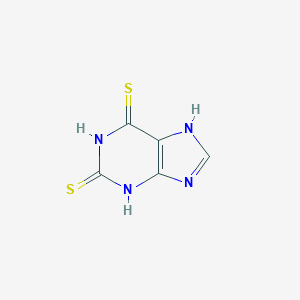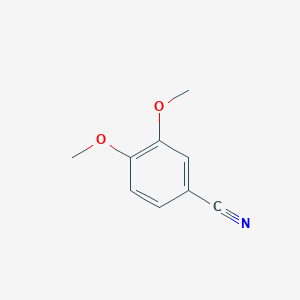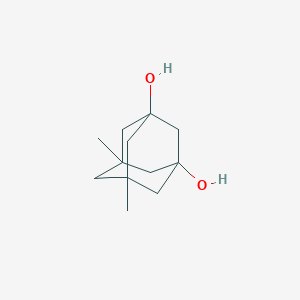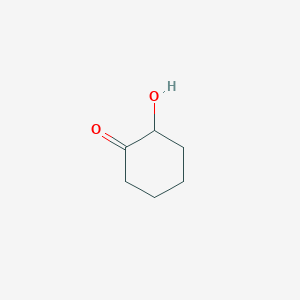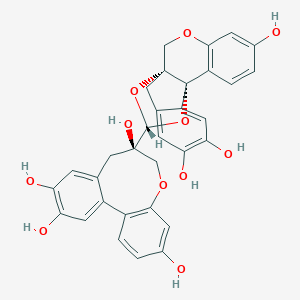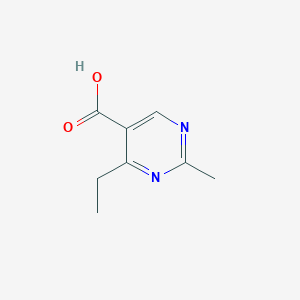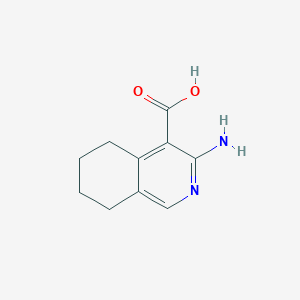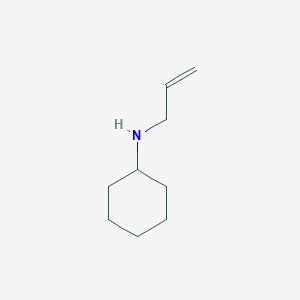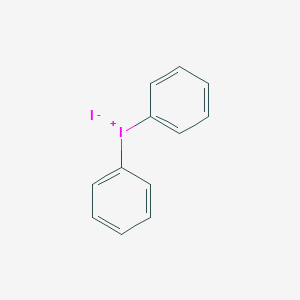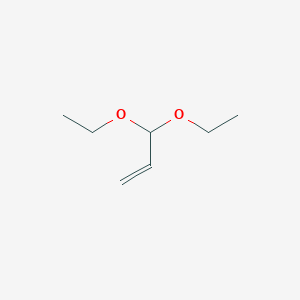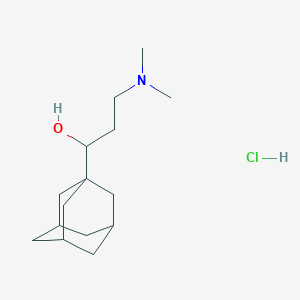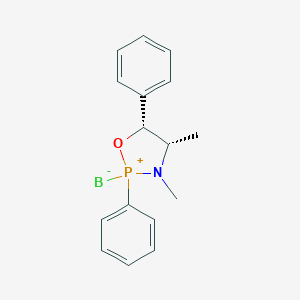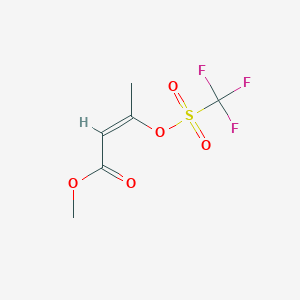
Methyl 3-(trifluoromethylsulfonyloxy)crotonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(trifluoromethylsulfonyloxy)crotonate is a compound that is related to various research areas, including organic synthesis, catalysis, and molecular structure analysis. It is structurally related to methyl trifluoromethanesulfonate and involves trifluoromethyl groups, which are of significant interest in the development of pharmaceuticals and agrochemicals due to their ability to enhance the metabolic stability and lipophilicity of molecules .
Synthesis Analysis
The synthesis of compounds related to methyl 3-(trifluoromethylsulfonyloxy)crotonate can involve the use of scandium trifluoromethanesulfonate as a catalyst for acylation reactions . Additionally, the synthesis of related trifluoromethylating agents has been reported, such as methyl 3-oxo-ω-fluorosulfonylperfluoropentanoate, which can be prepared from readily available precursors and used to introduce trifluoromethyl groups into organic halides .
Molecular Structure Analysis
The molecular structure of compounds containing trifluoromethylsulfonyloxy groups has been studied using techniques like gas electron diffraction and quantum chemical calculations. For instance, the molecular structure of methyl trifluoromethanesulfonate has been investigated, revealing a gauche conformation and providing insights into the conformational properties of covalent sulfonates . These studies are crucial for understanding the reactivity and physical properties of these compounds.
Chemical Reactions Analysis
The reactivity of trifluoromethyl groups in various chemical reactions has been explored. For example, the superelectrophilic Tscherniac amidomethylation of aromatics with N-Hydroxymethylphthalimide in trifluoromethanesulfonic acid has been studied, showing the potential for α-amidomethylation reactions . Additionally, the reactions of trifluoromethyl radicals with various substrates have been examined, providing rate constants and insights into the reaction mechanisms .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with trifluoromethylsulfonyloxy groups are influenced by their molecular structure. For instance, the vibrational spectra and structure of methyl trans-crotonate have been analyzed, revealing the existence of different conformers and their stability 10. The physical properties of ionic liquids containing trifluoromethylsulfonyl groups have also been reported, including phase-transition temperatures, densities, and viscosities, which are important for their applications in various fields .
Applications De Recherche Scientifique
Chemical Synthesis and Biological Activities
Chemical Constituents from Croton Species
Croton species are known for their diverse chemical constituents, including diterpenoids, which exhibit a broad spectrum of bioactivities such as cytotoxic, anti-inflammatory, and antifungal properties. These findings highlight the potential of Croton species-derived compounds in medicinal chemistry and drug discovery, suggesting a possible area of application for Methyl 3-(trifluoromethylsulfonyloxy)crotonate in exploring novel therapeutic agents (Xu, Liu, & Liang, 2018).
Trifluoromethanesulfonic Acid in Organic Synthesis
The application of trifluoromethanesulfonic acid (TfOH) in organic synthesis, particularly in electrophilic aromatic substitution reactions and the formation of carbon–carbon bonds, underscores the utility of trifluoromethylsulfonyl derivatives in facilitating complex organic reactions. This review suggests that compounds like Methyl 3-(trifluoromethylsulfonyloxy)crotonate could be valuable in synthetic organic chemistry, providing insights into their potential applications in the synthesis of new organic compounds (Kazakova & Vasilyev, 2017).
Environmental and Biological Impacts
Bioactive Compounds and Biological Activity of Croton Species
The diverse biological activities of Croton species, attributed to their secondary metabolites, suggest that Methyl 3-(trifluoromethylsulfonyloxy)crotonate could have applications in developing natural product-based therapeutics. The review highlights the potential of Croton compounds in treating various diseases due to their antioxidant, antimicrobial, and anti-inflammatory properties (Bezerra et al., 2020).
Microbial Degradation of Polyfluoroalkyl Chemicals
While not directly related to Methyl 3-(trifluoromethylsulfonyloxy)crotonate, research on the environmental fate of polyfluoroalkyl chemicals, including their microbial degradation, offers a perspective on the environmental aspects of fluorinated compounds. This could inform research into the biodegradability and environmental impact of Methyl 3-(trifluoromethylsulfonyloxy)crotonate and similar chemicals (Liu & Avendaño, 2013).
Safety And Hazards
The safety information for Methyl 3-(trifluoromethylsulfonyloxy)crotonate includes several hazard statements: H302, H315, H320, H335 . These correspond to potential hazards if the compound is ingested, comes into contact with skin, eyes, or if it is inhaled. The precautionary statements include P264, P270, P301+P312, P330 , which provide guidance on what precautions to take when handling the compound.
Propriétés
IUPAC Name |
methyl (Z)-3-(trifluoromethylsulfonyloxy)but-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O5S/c1-4(3-5(10)13-2)14-15(11,12)6(7,8)9/h3H,1-2H3/b4-3- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSNDRPHGOLGQLG-ARJAWSKDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OC)OS(=O)(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)OC)/OS(=O)(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60420705 |
Source


|
| Record name | Methyl 3-(trifluoromethylsulfonyloxy)crotonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60420705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(trifluoromethylsulfonyloxy)crotonate | |
CAS RN |
133559-43-0 |
Source


|
| Record name | Methyl 3-(trifluoromethylsulfonyloxy)crotonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60420705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

